Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate
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Overview
Description
The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a benzyl group attached to it, which is further substituted with a fluorine atom. The presence of the carboxylate group indicates that it is an ester .
Molecular Structure Analysis
The molecular formula of the compound is C18H16FN3O2 . It contains a quinoline ring, a benzyl group, and an ester group. The presence of the fluorine atom could significantly affect the compound’s chemical properties due to its high electronegativity .Physical and Chemical Properties Analysis
Based on its structure, we can infer that it’s likely to be a solid under normal conditions. The presence of the fluorine atom could make it somewhat polar, and it’s likely to be soluble in organic solvents .Scientific Research Applications
Biochemical and Medical Applications
Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, as part of the quinoline derivatives, shows significant promise in the fields of biochemistry and medicine, particularly in the study of various biological systems. These compounds are recognized for their efficient fluorophore properties, making them invaluable in research focused on DNA and cellular processes. Their potential as antioxidants and radioprotectors further underscores their relevance in scientific investigations aimed at understanding and mitigating oxidative stress and radiation damage (Aleksanyan & Hambardzumyan, 2013).
Antimicrobial Potential
Research into the antibacterial activities of quinoline derivatives, including structures similar to this compound, reveals their efficacy against a spectrum of Gram-positive and Gram-negative organisms. This underlines the therapeutic potential of these compounds in addressing various bacterial infections, highlighting their importance in the development of new antimicrobial agents (Cooper, Klock, Chu, & Fernandes, 1990; Krishnakumar, Khan, Mandal, Mitta, Dhasamandha, & Govindan, 2012).
Cancer Research and Tyrosine Kinase Inhibition
In the realm of oncology, derivatives of quinoline, similar to the compound , have been synthesized and evaluated for their potential to inhibit vital proteins involved in cancer progression. Studies demonstrate the efficacy of these compounds in inhibiting tyrosine kinases like VEGFR-2 and EGFR, which are critical in tumor growth and metastasis. This indicates the compound's potential utility in developing new anticancer therapies, offering hope for treatments that are more effective and targeted (Riadi, Alamri, Geesi, Anouar, Ouerghi, Alabbas, Alossaimi, Altharawi, Dehbi, & Alqahtani, 2021).
Synthesis and Chemical Characterization
The synthesis of quinoline derivatives provides a foundation for exploring their biological activities and potential applications. Through various chemical reactions, researchers have developed methodologies for the synthesis of compounds within this class, enabling the study of their properties and the further development of related pharmaceutical agents. The characterization of these compounds through techniques such as NMR and mass spectrometry confirms their structure and supports ongoing research into their applications (Aleksanyan & Hambardzumyan, 2013).
Mechanism of Action
Future Directions
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate involves the condensation of 2-fluorobenzaldehyde with ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate, followed by reduction of the resulting Schiff base with sodium borohydride.", "Starting Materials": [ "2-fluorobenzaldehyde", "ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate", "sodium borohydride", "methanol", "acetic acid", "sodium hydroxide", "water" ], "Reaction": [ "Step 1: Dissolve 2-fluorobenzaldehyde (1.0 equiv) and ethyl 4-amino-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate (1.1 equiv) in methanol (10 mL) and add acetic acid (0.1 equiv).", "Step 2: Stir the reaction mixture at room temperature for 24 hours.", "Step 3: Add sodium hydroxide solution (10%) to the reaction mixture until the pH reaches 9-10.", "Step 4: Extract the product with ethyl acetate (3 x 10 mL).", "Step 5: Combine the organic layers and wash with water (10 mL).", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure.", "Step 7: Dissolve the residue in methanol (10 mL) and add sodium borohydride (1.2 equiv).", "Step 8: Stir the reaction mixture at room temperature for 24 hours.", "Step 9: Quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 10 mL).", "Step 10: Combine the organic layers and wash with water (10 mL).", "Step 11: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent under reduced pressure to obtain the desired product, Ethyl 4-((2-fluorobenzyl)amino)-8-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylate." ] } | |
CAS No. |
1251670-89-9 |
Molecular Formula |
C20H19FN2O3 |
Molecular Weight |
354.381 |
IUPAC Name |
ethyl 4-[(2-fluorophenyl)methylamino]-8-methyl-2-oxo-1H-quinoline-3-carboxylate |
InChI |
InChI=1S/C20H19FN2O3/c1-3-26-20(25)16-18(22-11-13-8-4-5-10-15(13)21)14-9-6-7-12(2)17(14)23-19(16)24/h4-10H,3,11H2,1-2H3,(H2,22,23,24) |
InChI Key |
RCANLLPWKFFKFQ-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(C2=CC=CC(=C2NC1=O)C)NCC3=CC=CC=C3F |
solubility |
not available |
Origin of Product |
United States |
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